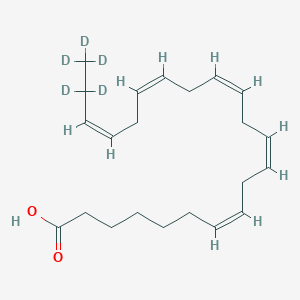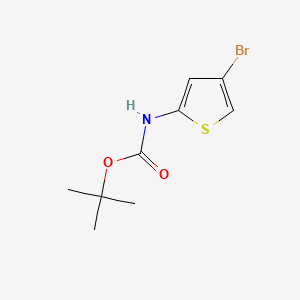
1-(4-Bromo-phenyl)-pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Bromo-phenyl)-pyrrolidin-3-ol” is a pyrrolidine derivative with a bromophenyl group attached at the 1-position and a hydroxyl group at the 3-position . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The bromophenyl group is a common functional group in organic chemistry, often used in medicinal chemistry due to its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical characteristics of pyrrolidines and bromophenyl compounds. Pyrrolidines have a five-membered ring with one nitrogen atom, and the bromophenyl group would consist of a phenyl ring with a bromine atom attached .Chemical Reactions Analysis
The bromine atom in the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The hydroxyl group can participate in condensation reactions, and the pyrrolidine ring can undergo various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Bromo-phenyl)-pyrrolidin-3-ol” would depend on its specific structure. Bromophenyl compounds are generally non-polar and hydrophobic, while the presence of the hydroxyl group would introduce some polarity .Aplicaciones Científicas De Investigación
Versatility in Medicinal Chemistry
The pyrrolidine ring, a key structural component of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol, is widely utilized in drug discovery due to its saturated scaffold that allows for efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. This feature, known as "pseudorotation," enhances the molecule's interaction with biological targets, leading to selectivity and potential therapeutic benefits. The review by Petri et al. (2021) highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, underlining the importance of this scaffold in designing compounds with varied biological profiles. This research underscores the potential of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol derivatives in medicinal chemistry, particularly in the development of novel compounds for treating human diseases (Petri et al., 2021).
Role in Synthesis of Optoelectronic Materials
Quinazolines and pyrimidines, chemically related to the pyrrolidine scaffold, have been extensively researched for their applications in electronic devices due to their luminescent properties. The work of Lipunova et al. (2018) elaborates on the synthesis and application of quinazoline derivatives for optoelectronic materials, indicating the structural flexibility and functional adaptability of compounds related to 1-(4-Bromo-phenyl)-pyrrolidin-3-ol. These materials are valuable for fabricating organic light-emitting diodes (OLEDs), image sensors, and other electronic components, showcasing the compound's significance beyond medicinal applications (Lipunova et al., 2018).
Contribution to Molecular Stereochemistry
The stereochemistry of phenylpiracetam, a derivative of pyrrolidin-2-one, highlights the influence of stereoisomers on the biological activity of compounds. The study by Veinberg et al. (2015) demonstrates how different stereoisomers of pyrrolidin-2-one derivatives exhibit varied biological profiles, emphasizing the importance of stereochemical considerations in drug design. This research is pertinent to compounds like 1-(4-Bromo-phenyl)-pyrrolidin-3-ol, as it suggests that modifications to the pyrrolidine scaffold can lead to significant differences in biological activity and therapeutic potential (Veinberg et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAGQCJOIGKVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302649 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-phenyl)-pyrrolidin-3-ol | |
CAS RN |
536742-64-0 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536742-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)




